Einecs 302-119-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

94089-19-7 |

|---|---|

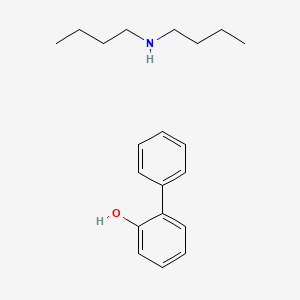

Molecular Formula |

C20H29NO |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

N-butylbutan-1-amine;2-phenylphenol |

InChI |

InChI=1S/C12H10O.C8H19N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-3-5-7-9-8-6-4-2/h1-9,13H;9H,3-8H2,1-2H3 |

InChI Key |

OYPHBXANXOZUEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCCCC.C1=CC=C(C=C1)C2=CC=CC=C2O |

Origin of Product |

United States |

Foundational & Exploratory

Identity of Substance with EINECS 302-119-6 Undetermined

A thorough search has failed to identify the chemical substance corresponding to the European Inventory of Existing Commercial Chemical Substances (EINECS) number 302-119-6. As a result, the requested in-depth technical guide on its physicochemical properties cannot be provided.

Initial and subsequent targeted searches for this EINECS number did not yield any specific chemical identity. Publicly available chemical databases and scientific literature do not appear to contain information linked to this identifier. The lack of a defined substance prevents the compilation of data regarding its physical and chemical characteristics, such as melting point, boiling point, solubility, and density.

Consequently, it is not possible to furnish experimental protocols for determining these properties or to create the requested diagrams for signaling pathways or experimental workflows. The core requirement of identifying the substance is a prerequisite for gathering the necessary scientific data for the technical guide.

It is possible that the provided EINECS number contains a typographical error or pertains to a substance that is not widely documented in the public domain. Researchers, scientists, and drug development professionals are advised to verify the EINECS number and consult proprietary or specialized chemical registration databases for further information. Without a confirmed chemical identity, a comprehensive technical guide on the physicochemical properties of Einecs 302-119-6 cannot be constructed.

An In-depth Technical Guide to the Synthesis and Purification of Enoxaparin Sodium

For Researchers, Scientists, and Drug Development Professionals

Enoxaparin sodium, a low molecular weight heparin (LMWH), is a crucial anticoagulant medication used in the prevention and treatment of thromboembolic disorders.[1][2] Its production is a complex multi-step process involving the controlled chemical depolymerization of heparin, which is typically derived from porcine intestinal mucosa.[3][4][5] This technical guide provides a detailed overview of the synthesis and purification methods for enoxaparin sodium, complete with experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field.

Core Synthesis Pathway

The industrial synthesis of enoxaparin sodium primarily involves three key stages: salification of heparin sodium, followed by esterification, and finally, alkaline depolymerization.[4][6]

-

Salification: The process begins with the conversion of heparin sodium into a quaternary ammonium salt, typically benzethonium heparinate.[3][7] This step is crucial for rendering the heparin soluble in organic solvents, a necessary condition for the subsequent esterification reaction.

-

Esterification: The heparin quaternary ammonium salt is then reacted with benzyl chloride to form a heparin benzyl ester.[3][4][7] This esterification step sets the stage for the controlled depolymerization.

-

Alkaline Depolymerization: The heparin benzyl ester undergoes alkaline depolymerization, usually with sodium hydroxide.[4][8] This is a critical step where the long heparin chains are cleaved into the shorter fragments characteristic of enoxaparin. The reaction conditions, including temperature, time, and alkali concentration, must be carefully controlled to achieve the desired molecular weight distribution.[8] The process results in the formation of a unique 1,6-anhydro structure at the reducing end of some of the oligosaccharide chains, a characteristic feature of enoxaparin.[8][9]

Caption: Core synthesis pathway of enoxaparin sodium.

Detailed Experimental Protocols

The following protocols are synthesized from various patented and published methods.

Synthesis of Crude Enoxaparin Sodium

1. Preparation of Heparin-Benzethonium Chloride Salt:

-

Dissolve 4 kg of heparin sodium in 40 kg of purified water.[7]

-

In a separate container, dissolve 4-8 kg of benzethonium chloride in 50 L of purified water.[7]

-

Under stirring at room temperature, slowly add the heparin sodium solution to the benzethonium chloride solution.[7]

-

Continue stirring for 1-5 hours at room temperature.[7]

-

The resulting precipitate is collected by centrifugation and washed repeatedly with purified water until the filtrate shows no significant turbidity with a 10% silver nitrate solution.[7]

-

The precipitate is then vacuum-dried at 50-60°C for 24 hours to obtain the heparin benzethonium chloride salt with a water content of less than 5%.[7]

2. Preparation of Heparin Benzyl Ester:

-

The dried heparin benzethonium chloride salt is dissolved in an inert solvent such as dichloromethane.[10]

-

Benzyl chloride is added to the solution, and the reaction is carried out at a temperature between room temperature and 35°C for approximately 25 hours.[10]

-

The crude heparin benzyl ester is then precipitated by the addition of a sodium acetate solution in methanol.[10]

-

The precipitate is collected by filtration, washed with methanol, and dried.[10]

3. Alkaline Depolymerization to Crude Enoxaparin Sodium:

-

The heparin benzyl ester is dissolved in purified water.[8]

-

A solution of sodium hydroxide is added, and the reaction mixture is heated to a controlled temperature, typically around 62°C, for a specific duration, for instance, 1.5 hours.[8]

-

After the reaction, the mixture is cooled to room temperature and neutralized with hydrochloric acid.[8]

-

Sodium chloride is added to the solution to a concentration of about 10%.[8]

-

The crude enoxaparin sodium is then precipitated by the addition of methanol.[8]

-

The final precipitate is collected by filtration and dried.[8]

Purification of Enoxaparin Sodium

The crude enoxaparin sodium contains impurities such as residual solvents, salts, and oligosaccharides outside the desired molecular weight range. Therefore, a multi-step purification process is essential.

Purification Methods Overview:

-

Alcohol Precipitation: This is a common method used to separate the enoxaparin sodium from impurities. By adjusting the concentration of alcohol (e.g., ethanol or methanol) in the solution, impurities can be selectively precipitated.[11][12][13]

-

Centrifugation: This technique is employed to separate the precipitated enoxaparin sodium from the liquid phase containing dissolved impurities.[11][12][13]

-

Chromatography: Anion-exchange chromatography is a powerful technique for purifying enoxaparin sodium, allowing for the separation of molecules based on their charge and achieving a product with a specific molecular weight distribution.[7]

-

Filtration: Microfiltration and ultrafiltration can be used to remove particulate matter and to fractionate the enoxaparin based on molecular size.[11][14]

-

Decolorization: In some processes, a decolorization step using agents like hydrogen peroxide or activated carbon is included to improve the product's appearance.[4][11]

References

- 1. Low-Molecular-Weight Heparin (LMWH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Enoxaparin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

- 4. procurementresource.com [procurementresource.com]

- 5. dupont.com [dupont.com]

- 6. edaegypt.gov.eg [edaegypt.gov.eg]

- 7. CN104086674A - Process for preparing enoxaparin sodium - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102924629A - Enoxaparin sodium compound and preparation method thereof - Google Patents [patents.google.com]

- 10. Method for preparing enoxaparin sodium through heparin benzyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 11. Production and purification method of enoxaparin sodium - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN105418805A - Enoxaparin sodium purifying method - Google Patents [patents.google.com]

- 13. CN105440163A - Method for preparing and purifying enoxaparin sodium - Google Patents [patents.google.com]

- 14. CN101544999B - Method for producing and purifying high purity and low molecular weight sodium heparin - Google Patents [patents.google.com]

The Biological Activity of Low Molecular Weight Heparins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biological activities of low molecular weight heparins (LMWHs). It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with these complex biologics. This guide details their primary anticoagulant effects, explores their multifaceted non-anticoagulant properties, and provides detailed experimental protocols and data for their characterization.

Introduction to Low Molecular Weight Heparins

Low molecular weight heparins are a class of anticoagulant medications derived from unfractionated heparin (UFH) through enzymatic or chemical depolymerization.[1] This process results in shorter polysaccharide chains, with an average molecular weight of less than 8000 Da.[1][2] This structural difference from UFH is responsible for their distinct pharmacokinetic and pharmacodynamic properties, including a more predictable anticoagulant response and a lower incidence of side effects such as heparin-induced thrombocytopenia (HIT).[1] While primarily known for their role in preventing and treating thromboembolic events, LMWHs exhibit a range of other biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[1][3]

Anticoagulant Activity

The principal biological activity of LMWHs is their anticoagulant effect, which is central to their clinical use in conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE).[4]

Mechanism of Action

LMWHs exert their anticoagulant effect primarily by activating antithrombin (AT), a natural inhibitor of coagulation proteases.[2] The binding of LMWH to AT is mediated by a specific pentasaccharide sequence present on the heparin chain.[5] This binding induces a conformational change in AT, accelerating its ability to inactivate coagulation factors, most notably Factor Xa and, to a lesser extent, thrombin (Factor IIa).[5][6]

The preferential inhibition of Factor Xa over Factor IIa is a hallmark of LMWHs and is attributed to their shorter chain length. While the pentasaccharide sequence is sufficient for binding to AT and inactivating Factor Xa, the formation of a ternary complex to inactivate thrombin requires a longer heparin chain of at least 18 saccharide units to bridge both AT and thrombin.[5][6] As a significant portion of LMWH chains are shorter than this, their anti-IIa activity is reduced compared to UFH.[7] This differential activity is reflected in the anti-Xa/anti-IIa ratio, which is significantly higher for LMWHs than for UFH.[8]

Coagulation Cascade Signaling Pathway

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. LMWHs primarily intervene in the common pathway by potentiating the inhibition of Factor Xa, a critical enzyme that converts prothrombin to thrombin.

Quantitative Data on LMWH Properties

The various LMWHs available clinically differ in their manufacturing processes, resulting in variations in their mean molecular weight and anti-Xa/anti-IIa activity ratios.[4] These differences can influence their pharmacokinetic and pharmacodynamic profiles.

| LMWH | Mean Molecular Weight (Da) | Anti-Xa/Anti-IIa Ratio |

| Ardeparin | 5500 - 6500 | 1.7-2.4 : 1 |

| Bemiparin | 3600 | 8 : 1 |

| Dalteparin | 5600 - 6400 | 2.7 : 1 |

| Enoxaparin | 4500 | 2.7-4 : 1 |

| Nadroparin | 4300 | 3.6 : 1 |

| Parnaparin | 4000 - 6000 | 2.3 : 1 |

| Reviparin | 3900 | ≥ 3.6 : 1 |

| Tinzaparin | 5500 - 7500 | 1.9-2.8 : 1 |

Note: Data compiled from multiple sources.[4][9][10][11][12]

Experimental Protocols for Anticoagulant Activity

The anticoagulant activity of LMWHs is typically assessed using chromogenic assays that measure the inhibition of specific coagulation factors.

Anti-Factor Xa Assay (Chromogenic)

This assay is the gold standard for monitoring LMWH therapy.

Principle: The assay measures the ability of LMWH in a plasma sample to potentiate the AT-mediated inhibition of a known amount of added Factor Xa. The residual Factor Xa activity is then determined by its ability to cleave a chromogenic substrate, releasing a colored compound that is measured spectrophotometrically. The color intensity is inversely proportional to the LMWH concentration.[10]

Methodology:

-

Sample Preparation: Patient plasma (citrate-anticoagulated) is collected and centrifuged to obtain platelet-poor plasma.

-

Reagent Preparation:

-

Factor Xa reagent is reconstituted to a known concentration.

-

A chromogenic substrate specific for Factor Xa is prepared.

-

Antithrombin (AT) may be included in the Factor Xa reagent or as a separate reagent to ensure sufficient AT for the reaction.

-

-

Assay Procedure: a. A defined volume of patient plasma is incubated with a known excess of Factor Xa and AT at 37°C for a specific time. b. The chromogenic substrate is added, and the mixture is incubated for a further period. c. The reaction is stopped, and the absorbance is read at 405 nm.

-

Calibration: A standard curve is generated using known concentrations of the specific LMWH being tested.

-

Data Interpretation: The anti-Xa activity of the patient sample is determined by interpolating its absorbance value on the standard curve and is expressed in IU/mL.

Anti-Factor IIa Assay (Chromogenic)

This assay measures the ability of a heparin to inhibit thrombin (Factor IIa) and is more relevant for UFH but can be used to characterize the anti-IIa activity of LMWHs.

Principle: Similar to the anti-Xa assay, this assay measures the AT-potentiated inhibition of a known amount of added thrombin. The residual thrombin activity is quantified using a thrombin-specific chromogenic substrate.

Methodology:

-

Sample Preparation: As for the anti-Xa assay.

-

Reagent Preparation:

-

Thrombin (Factor IIa) reagent is reconstituted.

-

A chromogenic substrate specific for thrombin is prepared.

-

Antithrombin (AT) is added.

-

-

Assay Procedure: a. Patient plasma is incubated with a known amount of thrombin and AT at 37°C. b. The chromogenic substrate is added, and the mixture is incubated. c. The reaction is stopped, and absorbance is measured at 405 nm.

-

Calibration and Interpretation: A standard curve is generated, and the anti-IIa activity is determined.

Non-Anticoagulant Biological Activities

Beyond their effects on coagulation, LMWHs possess a range of biological activities that are of increasing interest for their therapeutic potential.[1] These effects are often independent of their anticoagulant properties.

Anti-Inflammatory Effects

LMWHs have demonstrated significant anti-inflammatory properties in various preclinical and clinical studies.[3]

Mechanisms of Anti-inflammatory Action:

-

Inhibition of Inflammatory Signaling Pathways: LMWHs can inhibit the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway, a key pathway in the inflammatory response to pathogens and tissue damage.[1] By doing so, they can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]

-

Modulation of Cytokine Activity: LMWHs can directly bind to and inhibit the activity of pro-inflammatory cytokines like IL-6 and interferon-gamma (IFNγ).[7]

-

Inhibition of Leukocyte Adhesion and Migration: LMWHs can interfere with the function of selectins (P-selectin and L-selectin), which are adhesion molecules involved in the recruitment of leukocytes to sites of inflammation.[4]

References

- 1. Tinzaparin—a review of its molecular profile, pharmacology, special properties, and clinical uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parallel.bas.bg [parallel.bas.bg]

- 3. researchgate.net [researchgate.net]

- 4. Heparin and enoxaparin enhance endotoxin-induced tumor necrosis factor-alpha production in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tinzaparin-a review of its molecular profile, pharmacology, special properties, and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Low Molecular Weight Heparin Improves the Inflammatory State of Acute Sinusitis Rats Through Inhibiting the TLR4-MyD88-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dalteparin, a low molecular weight heparin, attenuates inflammatory responses and reduces ischemia-reperfusion-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Mechanism of the Anti-Inflammatory Action of Heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interleukin-6 and the Risk of Adverse Outcomes in Patients After an Acute Coronary Syndrome: Observations From the SOLID-TIMI 52 (Stabilization of Plaque Using Darapladib-Thrombolysis in Myocardial Infarction 52) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 12. researchgate.net [researchgate.net]

Einecs 302-119-6 structural elucidation and characterization

Einecs 302-119-6, chemically known as 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one, and more commonly referred to as β-damascenone, is a significant compound in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its structural elucidation and characterization for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

β-Damascenone is a member of the rose ketones family, which also includes damascones and ionones.[1] It is a cyclic monoterpene ketone characterized by a 2,6,6-trimethylcyclohexa-1,3-diene ring substituted with a crotonoyl group.[2] This structure leads to its distinct and potent aroma, making it a key contributor to the scent of roses, despite its low natural concentrations.[1][3]

Table 1: Physicochemical Properties of β-Damascenone

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O | [4] |

| Molecular Weight | 190.28 g/mol | [2] |

| Appearance | Pale yellow to yellow liquid | [2] |

| Odor | Floral, fruity | [2] |

| Boiling Point | 274.00 to 276.00 °C @ 760.00 mm Hg | [2] |

| Density | 0.945-0.952 g/cm³ (20°C) | [2][5] |

| Refractive Index | 1.508-1.514 (20°C) | [2][5] |

| Solubility | 1 ml in 10 ml 95% alcohol (ethanol) | [2] |

| Vapor Pressure | 0.85 Pa @ 20°C | [5] |

| Flash Point | >100°C | [5] |

Structural Elucidation and Spectroscopic Characterization

The structural confirmation of β-damascenone relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of β-damascenone.

Table 2: ¹H NMR Spectral Data for β-Damascenone (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 6.73 | dq | 15.6, 6.9 | 1H |

| 6.17 | dq | 15.6, 1.7 | 1H |

| 1.99 | t | 6.6 | 2H |

| 1.92 | dd | 6.9, 1.6 | 3H |

| 1.73 – 1.65 | m | 2H | |

| 1.51 | s | 3H | |

| 1.49 – 1.44 | m | 2H | |

| 1.02 | s | 6H | |

| Reference:[6] |

Table 3: ¹³C NMR Spectral Data for β-Damascenone (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 202.4 | C=O |

| 146.0 | C |

| 140.3 | CH |

| 134.8 | CH |

| 130.6 | C |

| 38.9 | CH₂ |

| 33.5 | CH₂ |

| 31.3 | C |

| 29.0 | 2 x CH₃ |

| 21.4 | CH₃ |

| 19.0 | CH₂ |

| 18.5 | CH₃ |

| Reference:[6] |

Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for both separating β-damascenone from complex mixtures, such as essential oils, and for providing information about its molecular weight and fragmentation pattern.[3]

Table 4: Key Mass Spectral Fragments for β-Damascenone

| m/z | Relative Intensity |

| 190 | [M]⁺ (Molecular Ion) |

| 175 | |

| 121 | |

| 105 | |

| 91 | |

| 77 | |

| 69 | |

| Reference:[3] |

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 5: Infrared (IR) Absorption Bands for β-Damascenone

| Wavenumber (cm⁻¹) | Functional Group |

| 1647 | C=O (Ketone) |

| 1442 | C-H bend |

| 1378 | C-H bend |

| 1290 | C-O stretch |

| 1238 | C-O stretch |

| 973 | C=C bend (trans) |

| Reference:[6] |

Experimental Protocols

Detailed methodologies are crucial for reproducible characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate and identify β-damascenone in a sample.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as HP-5 or DB-5, is typically used.[7]

-

Carrier Gas: Helium.[7]

-

Injection: The sample is injected into the GC inlet where it is vaporized.

-

Temperature Program: A temperature ramp is employed to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 290°C).[7]

-

Detection: The separated compounds enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the fragments is detected, producing a mass spectrum.

-

Data Analysis: The retention time and the mass spectrum of the sample are compared to a known standard of β-damascenone for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed molecular structure of β-damascenone.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: A small amount of purified β-damascenone is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).[6]

-

Acquisition: ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed to assign the protons and carbons in the molecule.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups in β-damascenone.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The analysis is often performed on the neat liquid sample using an Attenuated Total Reflectance (ATR) accessory.[6]

-

Acquisition: The IR spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.

Synthesis and Biosynthesis

β-Damascenone can be obtained through chemical synthesis or is produced naturally in various plants.

Chemical Synthesis Workflow

One common synthetic route involves the cyclization of citral to form α-cyclogeranic acid, followed by a series of reactions to introduce the butenone side chain and form the final product.[8]

Biosynthetic Pathway

In nature, damascenones are derived from the degradation of carotenoids.[1] The biosynthesis of β-damascenone starts from the common isoprenoid precursors, isopentenyl pyrophosphate (IPP) and farnesyl pyrophosphate (FPP).

Isomeric Forms

It is important to distinguish β-damascenone from its isomers, such as α-damascone and δ-damascone, which differ in the position of the double bonds within the cyclohexene ring and the butenone side chain.[5]

References

- 1. Damascenone - Wikipedia [en.wikipedia.org]

- 2. beta-Damascenone | C13H18O | CID 5366074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (E)- [webbook.nist.gov]

- 5. ScenTree - Damascenone (CAS N° 23696-85-7) [scentree.co]

- 6. arkat-usa.org [arkat-usa.org]

- 7. (E)-β-Damascenone [webbook.nist.gov]

- 8. CN109053407B - Method for synthesizing beta-damascenone - Google Patents [patents.google.com]

In Vitro Anticoagulant Effects of Enoxaparin Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxaparin sodium, a low molecular weight heparin (LMWH), is a widely utilized anticoagulant for the prevention and treatment of thromboembolic disorders.[1] Unlike unfractionated heparin (UFH), from which it is derived, enoxaparin has a more predictable pharmacokinetic profile and a greater specificity for inhibiting Factor Xa.[1][2] This technical guide provides an in-depth overview of the in vitro anticoagulant effects of enoxaparin sodium, focusing on its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on key coagulation parameters.

Mechanism of Action

Enoxaparin exerts its anticoagulant effect indirectly by potentiating the activity of antithrombin III (ATIII), a natural inhibitor of several coagulation proteases.[1] The core mechanism involves a high-affinity binding of a specific pentasaccharide sequence within enoxaparin to ATIII.[3] This binding induces a conformational change in ATIII, accelerating its inhibitory activity primarily against Factor Xa (FXa) and to a lesser extent, Factor IIa (thrombin).[1][4] The preferential inhibition of FXa is a hallmark of LMWHs like enoxaparin, with an anti-Xa to anti-IIa activity ratio of approximately 4:1.[2] By inhibiting FXa, enoxaparin effectively reduces the conversion of prothrombin to thrombin, a critical step in the coagulation cascade, thereby preventing the formation of a fibrin clot.[4][5]

Key In Vitro Anticoagulation Assays

The anticoagulant activity of enoxaparin is primarily assessed through a panel of in vitro assays that measure its effect on different stages of the coagulation cascade. The most common assays include:

-

Chromogenic Anti-Factor Xa (Anti-Xa) Assay: This is the gold standard for measuring enoxaparin activity. It quantifies the inhibition of FXa by the enoxaparin-ATIII complex.

-

Activated Partial Thromboplastin Time (aPTT): This assay evaluates the integrity of the intrinsic and common pathways of coagulation. While less sensitive to LMWHs than UFH, it is still used to assess the overall anticoagulant effect.[6]

-

Prothrombin Time (PT): This test assesses the extrinsic and common pathways. Enoxaparin has a minimal effect on PT.

-

Thrombin Generation Assay (TGA): This global hemostasis assay provides a comprehensive assessment of the overall potential to generate thrombin in a plasma sample, offering insights into the initiation, propagation, and termination phases of coagulation.

Experimental Protocols

Sample Preparation (General)

For most in vitro coagulation assays, platelet-poor plasma (PPP) is the required sample.

-

Blood Collection: Whole blood should be collected in a tube containing 3.2% sodium citrate anticoagulant, with a blood-to-anticoagulant ratio of 9:1.[7]

-

Centrifugation: To obtain PPP, the citrated whole blood is subjected to a double centrifugation process. The first centrifugation is typically at 2,500 x g for 15 minutes.[7]

-

Plasma Aspiration: The supernatant (plasma) is carefully aspirated, avoiding the buffy coat layer containing platelets.

-

Second Centrifugation: The collected plasma is then centrifuged again under the same conditions to further deplete the platelet count.[8]

-

Storage: The resulting PPP can be used immediately or stored frozen at -20°C or lower for later analysis.[8]

Chromogenic Anti-Factor Xa (Anti-Xa) Assay

This assay measures the residual FXa activity after its inhibition by the enoxaparin-ATIII complex. The residual FXa cleaves a chromogenic substrate, releasing a colored compound that is measured spectrophotometrically.

-

Principle: The amount of color produced is inversely proportional to the anti-Xa activity of enoxaparin in the sample.[9]

-

Materials:

-

Platelet-Poor Plasma (PPP)

-

Enoxaparin calibrators and controls

-

Antithrombin III (ATIII) solution (can be included in the reagent kit)

-

Factor Xa reagent

-

Chromogenic substrate for FXa (e.g., S-2765)[9]

-

Reaction buffer

-

Stopping reagent (e.g., 30% acetic acid)[9]

-

Microplate reader capable of measuring absorbance at 405 nm

-

-

Procedure:

-

Add 16 µL of ATIII solution to each well of a microplate.[9]

-

Add the enoxaparin-containing plasma samples, calibrators, and controls to the wells and incubate at 37°C for 1 minute.[9]

-

Add 32 µL of Factor Xa solution to each well and incubate at 37°C for 1 minute.[9]

-

Add 80 µL of the chromogenic substrate solution to each well and incubate at 37°C for 4 minutes.[9]

-

Stop the reaction by adding 120 µL of the stopping reagent.[9]

-

Measure the absorbance at 405 nm.

-

Construct a calibration curve using the calibrators and determine the anti-Xa activity of the samples in IU/mL.

-

Activated Partial Thromboplastin Time (aPTT) Assay

This clotting assay measures the time it takes for a clot to form after the addition of a contact activator and calcium.

-

Principle: Enoxaparin prolongs the aPTT by inhibiting factors in the intrinsic and common pathways.

-

Materials:

-

Platelet-Poor Plasma (PPP)

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)[7]

-

Calcium chloride (CaCl2) solution (e.g., 0.025 M)

-

Coagulometer

-

-

Procedure:

-

Pipette 50 µL of the plasma sample or control into a cuvette.[10]

-

Incubate the cuvette at 37°C for 3 minutes.[10]

-

Add 50 µL of the aPTT reagent to the cuvette.[10]

-

Incubate the mixture at 37°C for a specified time (typically 3-5 minutes, depending on the reagent).[10]

-

Rapidly add 50 µL of pre-warmed CaCl2 solution and simultaneously start the timer on the coagulometer.[10]

-

Record the clotting time in seconds.

-

Prothrombin Time (PT) Assay

This clotting assay measures the time it takes for a clot to form after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.

-

Principle: Enoxaparin has a minimal effect on the PT as it primarily targets the intrinsic pathway.

-

Materials:

-

Platelet-Poor Plasma (PPP)

-

PT reagent (thromboplastin)

-

Calcium chloride (may be included in the PT reagent)

-

Coagulometer

-

-

Procedure:

-

Pipette 50 µL of the plasma sample or control into a cuvette.

-

Incubate the cuvette at 37°C for a specified time (e.g., 1-2 minutes).

-

Add 100 µL of the pre-warmed PT reagent (containing calcium) to the cuvette and simultaneously start the timer.

-

Record the clotting time in seconds.

-

Thrombin Generation Assay (TGA)

This assay measures the dynamics of thrombin generation over time in plasma after the initiation of coagulation.

-

Principle: Enoxaparin reduces the amount and rate of thrombin generation.

-

Materials:

-

Platelet-Poor Plasma (PPP)

-

Tissue factor (TF) and phospholipid reagent

-

Fluorogenic substrate for thrombin

-

Calcium chloride solution

-

Thrombin calibrator

-

Fluorometer with a dedicated software for TGA analysis

-

-

Procedure:

-

Pipette the plasma sample into a microplate well.

-

Add the TF/phospholipid reagent to initiate coagulation.

-

Add the fluorogenic substrate and calcium chloride solution.

-

Place the plate in a fluorometer pre-heated to 37°C.

-

Continuously monitor the fluorescence signal over time.

-

The software calculates key parameters such as Lag Time, Endogenous Thrombin Potential (ETP), Peak Thrombin, and Time to Peak.[11]

-

Quantitative Data Summary

The in vitro anticoagulant effects of enoxaparin are dose-dependent. The following tables summarize the typical effects observed in various assays.

Table 1: Effect of Enoxaparin on Anti-Xa Activity

| Enoxaparin Concentration (IU/mL) | Typical Anti-Xa Activity (IU/mL) | Therapeutic Range Application |

| 0.2 - 0.4 | 0.2 - 0.4 | Prophylaxis[8] |

| 0.4 - 1.1 | 0.4 - 1.1 | Treatment[8] |

Table 2: Effect of Enoxaparin on aPTT

| Enoxaparin Concentration (IU/mL) | aPTT Prolongation | Notes |

| Therapeutic Levels | Modest prolongation | The sensitivity of aPTT to enoxaparin varies significantly between different reagents.[6][12] |

| 1.0 mg/kg (subcutaneous dose equivalent) | aPTT values of 45 seconds or less in most patients.[4] |

Table 3: Effect of Enoxaparin on Thrombin Generation Assay (TGA) Parameters

| Parameter | Effect of Enoxaparin | Reference |

| Lag Time (LT) | Prolonged | [11] |

| Endogenous Thrombin Potential (ETP) | Reduced | [11] |

| Peak Thrombin (Peak) | Reduced | [11][13] |

| Time to Peak (TTP) | Prolonged | [11] |

Note: The exact quantitative effects can vary based on the specific assay conditions, reagents, and the plasma donor population.

Mandatory Visualizations

Coagulation Cascade

Caption: The intrinsic, extrinsic, and common pathways of the coagulation cascade.

Enoxaparin's Mechanism of Action

Caption: Enoxaparin potentiates ATIII to inhibit Factor Xa and Thrombin.

Experimental Workflow for In Vitro Anticoagulant Assessment

Caption: A general workflow for assessing the in vitro anticoagulant effects of Enoxaparin.

Conclusion

Enoxaparin sodium exhibits a potent and predictable in vitro anticoagulant effect, primarily through the ATIII-mediated inhibition of Factor Xa. The chromogenic anti-Xa assay remains the most accurate method for quantifying its activity, while global assays like the thrombin generation assay provide a more comprehensive understanding of its impact on overall hemostasis. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals investigating the anticoagulant properties of enoxaparin and other related compounds.

References

- 1. What is the mechanism of Enoxaparin Sodium? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Enoxaparin, a low molecular weight heparin, inhibits platelet-dependent prothrombinase assembly and activity by factor-Xa neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of the sensitivity of APTT reagents to the effects of enoxaparin, a low-molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. linear.es [linear.es]

- 8. Enoxaparin Assay (Anti Xa) [healthcare.uiowa.edu]

- 9. Establishment and validation of a method for determining anti-Xa factor potency of enoxaparin sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atlas-medical.com [atlas-medical.com]

- 11. Effects of enoxaparin preparations on thrombin generation and their correlation with their anti-FXa activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro comparison of the effect of heparin, enoxaparin and fondaparinux on tests of coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Supplementation with antithrombin III ex vivo optimizes enoxaparin responses in critically injured patients - PMC [pmc.ncbi.nlm.nih.gov]

Enoxaparin Sodium: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of enoxaparin sodium, a low molecular weight heparin (LMWH). It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key processes to support research and development activities.

Pharmacokinetics

Enoxaparin exhibits a predictable pharmacokinetic profile, which is a key advantage over unfractionated heparin (UFH).[1][2] Its properties allow for subcutaneous administration with a reliable dose-response relationship, often without the need for routine coagulation monitoring.[1][3]

Absorption

Following subcutaneous (SC) administration, enoxaparin is rapidly and completely absorbed, with a mean absolute bioavailability of approximately 100% in healthy volunteers.[4][5] The absorption is linear and proportional to the administered dose.[4] Peak plasma anti-Factor Xa (anti-Xa) activity is typically achieved between 3 to 5 hours after SC injection.[4][6][7] Steady-state concentrations are generally reached within 3 to 4 days of repeated dosing.[4][5]

Distribution

The apparent volume of distribution (Vd) of enoxaparin's anti-Xa activity is approximately 4.3 to 5.24 liters, indicating that the drug is primarily confined to the bloodstream.[5][8][9] Unlike UFH, enoxaparin exhibits less binding to plasma proteins.[1][3]

Metabolism

Enoxaparin is primarily metabolized in the liver.[8][10] The main metabolic pathways are desulfation and depolymerization, which break down the larger polysaccharide chains into smaller, lower molecular weight fragments with significantly reduced or no biological potency.[4][8]

Excretion

Enoxaparin and its metabolites are mainly eliminated by the kidneys.[4][10] The renal clearance of active fragments accounts for about 10% of the administered dose, with a total renal excretion of both active and inactive fragments reaching 40% of the dose.[4][6] The elimination half-life is approximately 4.5 to 5 hours after a single SC dose and extends to about 7 hours after repeated dosing.[4][7] Clearance is significantly influenced by renal function; it is reduced in patients with severe renal impairment (creatinine clearance <30 ml/min), which can lead to drug accumulation and an increased risk of bleeding.[9][11][12]

Summary of Pharmacokinetic Parameters

| Parameter | Value | Units | Citations |

| Bioavailability (SC) | ~100 | % | [4] |

| Time to Peak (Tmax) (SC) | 3 - 5 | hours | [4][6][7] |

| Volume of Distribution (Vd) | 4.3 - 5.24 | L | [8][9] |

| Elimination Half-life (t½) | 4.5 - 7 | hours | [4][7] |

| Clearance | ~0.74 | L/h | [4] |

| Primary Route of Elimination | Renal | N/A | [4][8][10] |

| Primary Site of Metabolism | Liver | N/A | [4][8][10] |

Pharmacodynamics

Enoxaparin's anticoagulant effect is mediated through its interaction with the endogenous anticoagulant protein, antithrombin (AT).

Mechanism of Action

Enoxaparin binds to antithrombin, inducing a conformational change that accelerates the natural inhibitory activity of AT.[13][14][15] The enoxaparin-AT complex primarily targets and irreversibly inactivates Factor Xa, a critical enzyme in the coagulation cascade that catalyzes the conversion of prothrombin to thrombin.[6][10][13] By inhibiting Factor Xa, enoxaparin effectively prevents the generation of thrombin and the subsequent formation of a fibrin clot.[4][6]

Compared to UFH, enoxaparin has a higher ratio of anti-Xa to anti-Factor IIa (thrombin) activity, typically around 14:1.[4][6] This is because only the longer heparin chains can form the ternary bridge required to efficiently inactivate thrombin, whereas binding to AT is sufficient to inactivate Factor Xa.[16] This selective action on Factor Xa contributes to its predictable anticoagulant response and favorable safety profile.[1][13]

Pharmacodynamic Effects

Enoxaparin produces a dose-dependent increase in anti-Xa activity, which is considered the most reliable measure of its anticoagulant effect.[9] It also prolongs the activated partial thromboplastin time (aPTT) and Thrombin Time (TT), although to a lesser extent than UFH and with more variability.[4][6] Therefore, aPTT is not recommended for routine monitoring of enoxaparin therapy.[12]

Summary of Pharmacodynamic Parameters

| Parameter | Description | Typical Therapeutic Range (Peak) | Citations |

| Anti-Factor Xa Activity | Primary measure of enoxaparin's effect. | 0.5 - 1.2 IU/mL (twice-daily dosing) 1.0 - 2.0 IU/mL (once-daily dosing) | [12][17][18] |

| Anti-Xa / Anti-IIa Ratio | Ratio of inhibitory activity against Factor Xa vs. Thrombin. | ~14:1 | [4][5][6] |

| aPTT | Measures intrinsic and common coagulation pathways. | Not recommended for monitoring; may be prolonged. | [4][6][12] |

Experimental Protocols

Measurement of Anti-Factor Xa Activity: Chromogenic Assay

The anti-Factor Xa chromogenic assay is the gold standard for measuring enoxaparin concentration in plasma.[19][20][21]

-

Principle: This is a functional assay that quantifies the inhibitory effect of the enoxaparin-AT complex on a known amount of Factor Xa.[20] Patient plasma, containing enoxaparin and antithrombin, is incubated with a known excess amount of Factor Xa. The enoxaparin-AT complexes in the plasma neutralize a portion of the Factor Xa. The amount of residual, active Factor Xa is then measured by adding a chromogenic substrate that is specifically cleaved by Factor Xa, releasing a colored compound (p-nitroaniline). The color intensity is inversely proportional to the enoxaparin concentration in the sample.[18][20]

-

Methodology:

-

Sample Collection: Venous blood is collected in a light blue-top tube containing 3.2% sodium citrate. To ensure accurate results, a full draw is required to maintain the correct blood-to-anticoagulant ratio.[18]

-

Sample Processing: Platelet-poor plasma is essential, as platelets can interfere with the assay. The sample is double-centrifuged (e.g., at 3500 RPM for 10-15 minutes). After the first spin, the plasma is carefully transferred to a new tube, avoiding the buffy coat, and then centrifuged a second time. The resulting platelet-poor plasma is then frozen if not tested immediately.[18]

-

Assay Procedure: The patient's plasma is mixed with excess Factor Xa and a chromogenic substrate in an automated coagulation analyzer.

-

Calibration: The analyzer is calibrated using standards with known concentrations of enoxaparin to create a standard curve.

-

Quantification: The amount of color change in the patient sample is compared to the standard curve to determine the anti-Xa activity, typically reported in IU/mL.[20]

-

Pharmacokinetic/Pharmacodynamic Study Protocol

This section outlines a typical experimental design for a clinical study evaluating the pharmacokinetics and pharmacodynamics of enoxaparin.

-

Objectives: To determine the pharmacokinetic profile (e.g., Cmax, Tmax, AUC, t½) and the pharmacodynamic response (anti-Xa activity) of a specific enoxaparin dosing regimen.

-

Study Design: A randomized, open-label, crossover, or parallel-group study design may be used.[22]

-

Population: Healthy adult volunteers or a specific patient population (e.g., patients with renal impairment, obesity).[11][22]

-

Drug Administration: Enoxaparin administered subcutaneously at a specified dose (e.g., 1.0 mg/kg or 1.5 mg/kg).[22]

-

Blood Sampling: Serial blood samples are collected at predetermined time points. For PK analysis, this typically includes pre-dose (0 hours) and multiple post-dose time points (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24 hours) to capture the full concentration-time curve. For PD monitoring, peak levels are typically drawn 3-5 hours post-dose after the third or fourth dose to ensure steady-state has been reached.[9][12][19]

-

Bioanalysis: Plasma samples are analyzed for anti-Xa activity using a validated chromogenic assay as described above.

-

Data Analysis:

-

PK Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

-

PD Analysis: The time course of anti-Xa activity is analyzed.

-

PK/PD Modeling: The relationship between enoxaparin concentration (PK) and its anticoagulant effect (PD) is modeled to characterize the dose-response relationship.[9]

-

-

References

- 1. Pharmacodynamic and pharmacokinetic properties of enoxaparin : implications for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacodynamic and Pharmacokinetic Properties of Enoxaparin | Semantic Scholar [semanticscholar.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Enoxaparin Sodium - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enoxaparin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Enoxaparin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Population pharmacokinetics and pharmacodynamics of enoxaparin in unstable angina and non-ST-segment elevation myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enoxaparin sodium - Wikipedia [en.wikipedia.org]

- 11. Pharmacokinetics and pharmacodynamics of the prophylactic dose of enoxaparin once daily over 4 days in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ccjm.org [ccjm.org]

- 13. What is the mechanism of Enoxaparin Sodium? [synapse.patsnap.com]

- 14. derangedphysiology.com [derangedphysiology.com]

- 15. nbinno.com [nbinno.com]

- 16. hospitals.vchca.org [hospitals.vchca.org]

- 17. droracle.ai [droracle.ai]

- 18. Enoxaparin Assay (Anti Xa) [healthcare.uiowa.edu]

- 19. researchgate.net [researchgate.net]

- 20. Anti-Xa Assays [practical-haemostasis.com]

- 21. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]

- 22. The pharmacokinetics and pharmacodynamics of enoxaparin in obese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Weight Determination of Enoxaparin Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxaparin sodium, a low molecular weight heparin (LMWH), is a critical anticoagulant drug prized for its predictable pharmacokinetic profile.[1][2] Unlike unfractionated heparin, from which it is derived via chemical or enzymatic depolymerization, enoxaparin has a lower average molecular weight, which is a critical quality attribute directly linked to its therapeutic efficacy and safety.[3][4] The inherent heterogeneity and polydispersity of this biological drug product necessitate robust and precise analytical methodologies for the determination of its molecular weight (MW) and MW distribution.[1][5] This technical guide provides an in-depth overview of the core analytical techniques, with a primary focus on the compendial method of Size Exclusion Chromatography (SEC), supplemented by advanced methodologies that offer a more comprehensive structural characterization.

Introduction to Enoxaparin Sodium

Enoxaparin sodium is the sodium salt of a depolymerized heparin produced through the alkaline depolymerization of heparin benzyl ester, which is sourced exclusively from porcine intestinal mucosa.[6][7][8] It is a complex mixture of oligosaccharide chains of varying lengths.[6][7][9] The majority of these chains feature a 4-enopyranose uronate structure at the non-reducing end, a characteristic structural feature resulting from the depolymerization process.[6][7] A significant portion of the chains, typically between 15% and 25%, contain a 1,6-anhydro derivative at their reducing end.[6][7][9]

The anticoagulant activity of enoxaparin is mediated through its binding to antithrombin III, which potentiates the inhibition of coagulation factors, primarily Factor Xa and to a lesser extent, Factor IIa (thrombin).[2][10] The ratio of anti-Factor Xa to anti-Factor IIa activity is a key functional parameter and is intrinsically linked to the molecular weight distribution of the oligosaccharide chains.[6]

Core Analytical Technique: Size Exclusion Chromatography (SEC)

The United States Pharmacopeia (USP) and other major pharmacopeias mandate the use of Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), for the determination of the weight-average molecular weight (Mw) and the molecular weight distribution of enoxaparin sodium.[1][8][11] This technique separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules penetrate the pores to varying extents and elute later.

Challenges in SEC Analysis of Enoxaparin

The accurate determination of enoxaparin's molecular weight by SEC is not without its challenges:

-

Structural Heterogeneity: Enoxaparin is not a single molecular entity but a complex mixture of glycosaminoglycan chains of varying lengths and sulfation patterns.[1][12]

-

Lack of Structurally Defined Calibrants: The accuracy of SEC is highly dependent on the quality of the calibration standards.[1][5] Due to the inherent difficulty in isolating or synthesizing monodisperse, structurally defined heparin oligosaccharides that span the entire molecular weight range of enoxaparin, the USP provides well-characterized, but still heterogeneous, calibrant mixtures (USP Enoxaparin Sodium Molecular Weight Calibrant A and B).[1][12]

-

Polydispersity: Enoxaparin exhibits a broad distribution of molecular weights, and accurately characterizing this distribution is as important as determining the average molecular weight.[3]

Quantitative Data Summary

The molecular weight and its distribution are critical quality attributes for enoxaparin sodium, with specific ranges defined by the USP.

| Parameter | USP Specification | Representative Value |

| Weight-Average Molecular Weight (Mw) | 3,800 – 5,000 Da | 4,500 Da[6][7][9] |

| Percentage of chains < 2000 Da | 12.0% – 20.0% | ~16%[6][7] |

| Percentage of chains 2000 – 8000 Da | 68.0% – 82.0% | ~74%[6][7] |

| Percentage of chains > 8000 Da | Not more than 18.0% | <18%[6][7] |

| Degree of Sulfation | Not less than 1.8 per disaccharide unit | ≥1.8[6][7] |

| 1,6-anhydro derivative content | 15% - 25% | ~20%[6][7][9] |

Experimental Protocol: USP Method for Enoxaparin MW Determination by SEC

This section outlines a detailed experimental protocol based on the USP monograph and common practices in the field.

Materials and Reagents

-

Enoxaparin Sodium sample

-

USP Enoxaparin Sodium RS

-

USP Enoxaparin Sodium Molecular Weight Calibrant A RS

-

USP Enoxaparin Sodium Molecular Weight Calibrant B RS

-

Mobile Phase: 0.5 M Lithium Nitrate solution. Prepare with carbon dioxide-free water, filter through a 0.45 µm or smaller porosity membrane filter, and degas.

Chromatographic System

-

HPLC System: A high-performance liquid chromatograph equipped with a differential refractive index (RI) detector.

-

Columns: A TSKgel guard column SWxl (6 mm I.D. × 4 cm) followed by two TSKgel G2000 SWxl (7.8 mm I.D × 30 cm) and TSKgel G3000 SWxl (7.8 mm I.D. × 30 cm) columns in series.[1]

-

Column Temperature: Ambient.

-

Flow Rate: Approximately 0.6 mL/min, maintained at a constant rate.[13]

-

Injection Volume: 20 µL.[8]

Preparation of Solutions

-

Standard Solution: Prepare a solution of USP Enoxaparin Sodium RS in the Mobile Phase at a concentration of approximately 10 mg/mL.[8]

-

Sample Solution: Prepare a solution of the Enoxaparin Sodium sample in the Mobile Phase at a concentration of approximately 10 mg/mL.[8]

-

Calibrant Solutions: Reconstitute one vial of USP Enoxaparin Sodium Molecular Weight Calibrant A RS and one vial of USP Enoxaparin Sodium Molecular Weight Calibrant B RS each in 1 mL of Mobile Phase.[8][14]

Chromatographic Procedure

-

System Equilibration: Equilibrate the chromatographic system with the Mobile Phase until a stable baseline is achieved.

-

Calibration:

-

Separately inject 20 µL of the reconstituted USP Enoxaparin Sodium Molecular Weight Calibrant A RS and USP Enoxaparin Sodium Molecular Weight Calibrant B RS.[8][14]

-

Record the chromatograms and measure the retention times of the individual peaks in the calibrants.

-

Plot the logarithm of the peak molecular weights of the calibrants against their respective retention times.

-

Fit the data to a third-order polynomial equation to generate a calibration curve using a suitable GPC software.[13][14]

-

-

Sample Analysis:

-

Data Analysis:

-

Using the same GPC software, calculate the weight-average molecular weight (Mw) for the Standard and Sample solutions based on the calibration curve.

-

Determine the percentage of enoxaparin chains with molecular weights lower than 2000 Da, between 2000 and 8000 Da, and greater than 8000 Da for each injection of the Sample solution.[6]

-

Average the duplicate values for the Sample solution.[8]

-

Advanced and Complementary Analytical Techniques

While SEC is the standard method, a multi-faceted approach employing orthogonal techniques is often necessary for a comprehensive characterization of enoxaparin, especially in the context of biosimilar development.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide detailed information on the composition and sequence of the oligosaccharide chains.[4][15][16][17] However, the high degree of sulfation and the complexity of the mixture present significant analytical challenges.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for identifying and quantifying the structural signatures of enoxaparin, including the characteristic 1,6-anhydro linkage.[15]

-

SEC with Advanced Detectors: Coupling SEC with multi-angle laser light scattering (MALS) and triple detector array (TDA) systems can provide absolute molecular weight determination without the need for column calibration with reference standards.[18][19]

Visualizations

Workflow for Enoxaparin MW Determination by SEC

Caption: Workflow for Enoxaparin MW determination by SEC.

Interplay of Analytical Techniques for Enoxaparin Characterization

Caption: Orthogonal analytical techniques for enoxaparin characterization.

Conclusion

The determination of molecular weight and its distribution is a cornerstone of quality control for enoxaparin sodium. While Size Exclusion Chromatography remains the indispensable compendial method, a comprehensive understanding of this complex drug product for both quality assurance and biosimilar development necessitates the integration of orthogonal analytical techniques. A thorough and well-executed analytical strategy, grounded in the principles outlined in this guide, is paramount for ensuring the safety and efficacy of enoxaparin sodium for patients worldwide.

References

- 1. Modernization of Enoxaparin Molecular Weight Determination Using Homogeneous Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enoxaparin sodium - Wikipedia [en.wikipedia.org]

- 3. Complete Molecular Weight Profiling of Low-Molecular Weight Heparins Using Size Exclusion Chromatography-Ion Suppressor-High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of sulfates on low molecular weight heparin using mass spectrometry: Structural characterization of enoxaparin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modernization of Enoxaparin Molecular Weight Determination Using Homogeneous Standards [mdpi.com]

- 6. Enoxaparin Sodium [drugfuture.com]

- 7. Enoxaparin Sodium [doi.usp.org]

- 8. heparin.quora.com [heparin.quora.com]

- 9. Enoxaparin Sodium - CD Formulation [formulationbio.com]

- 10. Enoxaparin Sodium - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. theanalyticalscientist.com [theanalyticalscientist.com]

- 12. researchgate.net [researchgate.net]

- 13. uspnf.com [uspnf.com]

- 14. uspnf.com [uspnf.com]

- 15. mdpi.com [mdpi.com]

- 16. Analysis of sulfates on low molecular weight heparin using mass spectrometry: structural characterization of enoxaparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Qualitative and quantitative analysis of heparin and low molecular weight heparins using size exclusion chromatography with multiple angle laser scattering/refractive index and inductively coupled plasma/mass spectrometry detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of the Molecular Weight of Low-Molecular-Weight Heparins by Using High-Pressure Size Exclusion Chromatography on Line with a Triple Detector Array and Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Einecs 302-119-6: A Technical Overview

Initial investigations to identify the chemical substance corresponding to Einecs 302-119-6 have been inconclusive. Publicly available chemical databases and regulatory resources did not yield a definitive identification for this European Inventory of Existing Commercial Chemical Substances number. Therefore, a detailed spectroscopic analysis, as requested, cannot be provided at this time.

For researchers, scientists, and drug development professionals, the unique identification of a chemical substance is the foundational step for any subsequent analysis. This identification typically involves cross-referencing identifiers such as the Einecs number, CAS (Chemical Abstracts Service) number, and the IUPAC (International Union of Pure and Applied Chemistry) name. In this instance, the provided Einecs number did not resolve to a specific chemical entity within the searched databases.

A comprehensive technical guide on the spectroscopic analysis of a compound would typically include the following sections, which are contingent on the successful identification of the substance:

Compound Identification and Physicochemical Properties

This section would provide the definitive chemical name, CAS number, molecular formula, and structure of the compound. A summary of its key physicochemical properties, such as molecular weight, melting point, boiling point, and solubility, would be presented in a tabular format for clarity.

Table 1: Physicochemical Properties of [Identified Compound]

| Property | Value |

| IUPAC Name | [To Be Determined] |

| CAS Number | [To Be Determined] |

| Molecular Formula | [To Be Determined] |

| Molecular Weight | [To Be Determined] |

| Melting Point | [To Be Determined] |

| Boiling Point | [To Be Determined] |

| Solubility | [To Be Determined] |

Spectroscopic Data

A detailed presentation of the spectroscopic data is crucial for structural elucidation and characterization. This would include data from various techniques, summarized in tables for easy comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for [Identified Compound]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| [Data] | [Data] | [Data] | [Data] |

Table 3: ¹³C NMR Spectroscopic Data for [Identified Compound]

| Chemical Shift (δ, ppm) | Assignment |

| [Data] | [Data] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: IR Spectroscopic Data for [Identified Compound]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| [Data] | [Data] | [Data] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry Data for [Identified Compound]

| m/z | Relative Intensity (%) | Assignment |

| [Data] | [Data] | [Data] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds with chromophores.

Table 6: UV-Vis Spectroscopic Data for [Identified Compound]

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| [Data] | [Data] | [Data] |

Experimental Protocols

This section would provide detailed methodologies for the acquisition of the presented spectroscopic data. This ensures reproducibility and allows other researchers to validate the findings. The protocols would include details on sample preparation, instrumentation, and data processing parameters.

Signaling Pathways and Experimental Workflows

Should the identified compound have known biological activity, this section would visualize the relevant signaling pathways. Similarly, the workflows for key experiments would be diagrammatically represented for enhanced understanding.

Example Diagram: Hypothetical Experimental Workflow

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

The critical first step of identifying the chemical substance associated with this compound could not be completed. We recommend that researchers, scientists, and drug development professionals verify the provided identifier. Once a confirmed chemical identity is established, the comprehensive spectroscopic analysis outlined above can be pursued. For further assistance, providing a correct CAS number or chemical name is essential.

Methodological & Application

Application Notes and Protocols for Enoxaparin Sodium Dosage Calculation in in vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enoxaparin sodium, a low molecular weight heparin (LMWH), is a widely used anticoagulant for the prevention and treatment of thromboembolic disorders. Its primary mechanism of action involves the potentiation of antithrombin III, which subsequently inactivates coagulation Factor Xa and, to a lesser extent, Factor IIa (thrombin).[1][2] This targeted inhibition of the coagulation cascade makes enoxaparin a valuable tool for in vivo research in thrombosis and hemostasis. These application notes provide detailed protocols for the use of enoxaparin sodium in common preclinical models of thrombosis, including dosage guidelines, administration techniques, and methods for assessing efficacy and safety.

Data Presentation: Enoxaparin Sodium Dosage and Monitoring

The following tables summarize recommended starting doses of enoxaparin sodium for various in vivo models and the typical therapeutic ranges for monitoring its anticoagulant effect. It is crucial to note that optimal dosage can vary depending on the specific animal strain, age, and the desired level of anticoagulation. Therefore, pilot dose-response studies are highly recommended for each new experimental setup.

Table 1: Recommended Starting Doses of Enoxaparin Sodium for in vivo Thrombosis Models

| Animal Model | Indication | Route of Administration | Recommended Starting Dose | Frequency | Reference |

| Mouse | Ferric Chloride-Induced Arterial Thrombosis | Subcutaneous (SC) | 5 mg/kg | Single dose prior to injury | [3] |

| Deep Vein Thrombosis (DVT) Prophylaxis | Subcutaneous (SC) | 1 mg/kg | Once daily | [4] | |

| Deep Vein Thrombosis (DVT) Treatment | Subcutaneous (SC) | 1 mg/kg | Every 12 hours | [5][6] | |

| Rat | Ferric Chloride-Induced Arterial Thrombosis | Intravenous (IV) | 100 U/kg | Single dose prior to injury | [7] |

| Inferior Vena Cava (IVC) Ligation DVT Model | Subcutaneous (SC) | 1 mg/kg | Once daily | [4] | |

| Cerebral Ischemia (MCAO model) | Subcutaneous (SC) | 10 mg/kg | Twice daily | [8] |

Table 2: Monitoring Parameters for Enoxaparin Sodium in in vivo Studies

| Parameter | Assay | Sample Type | Collection Time Point | Therapeutic Range (suggested) | Reference |

| Anticoagulant Effect | Anti-Factor Xa Assay | Citrated Plasma | 3-4 hours post-SC dose | 0.5 - 1.2 IU/mL (twice-daily dosing) | [9] |

| 1.0 - 2.0 IU/mL (once-daily dosing) | [9] | ||||

| Bleeding Risk | Tail Bleeding Time | Whole Blood | 1-2 hours post-dose | Dependent on baseline and experimental goals | N/A |

Experimental Protocols

I. Murine Ferric Chloride-Induced Carotid Artery Thrombosis Model

This model is widely used to study arterial thrombosis in vivo.

Materials:

-

Enoxaparin sodium solution (sterile, for injection)

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments (forceps, scissors)

-

Doppler flow probe

-

Filter paper (1x2 mm)

-

Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)

-

Saline (0.9% NaCl, sterile)

Procedure:

-

Animal Preparation: Anesthetize the mouse via intraperitoneal injection of a ketamine/xylazine cocktail.[10] Ensure a proper level of anesthesia is achieved by monitoring the pedal withdrawal reflex.

-

Surgical Exposure: Place the mouse in a supine position. Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery.[11]

-

Baseline Blood Flow: Place a Doppler flow probe around the exposed carotid artery to measure baseline blood flow.[12]

-

Enoxaparin Administration: Administer enoxaparin sodium or vehicle control subcutaneously at the predetermined dose.

-

Thrombus Induction: After the desired pre-treatment time (e.g., 30-60 minutes), apply a piece of filter paper saturated with FeCl₃ solution to the surface of the carotid artery for 3 minutes.[11][12]

-

Monitoring: Remove the filter paper and continuously monitor blood flow using the Doppler probe until complete occlusion occurs or for a predetermined observation period (e.g., 60 minutes).[12]

-

Data Analysis: The primary endpoint is the time to vessel occlusion. Thrombus formation can also be assessed histologically after perfusion-fixation of the vessel.

II. Rat Inferior Vena Cava (IVC) Ligation Model of Deep Vein Thrombosis

This model is a common method for inducing DVT.

Materials:

-

Enoxaparin sodium solution

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic

-

Surgical instruments

-

Suture material (e.g., 4-0 silk)

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a supine position.

-

Surgical Exposure: Perform a midline laparotomy to expose the abdominal contents. Gently retract the intestines to visualize the inferior vena cava.[13]

-

IVC Ligation: Carefully dissect the IVC just below the renal veins. Ligate the IVC completely with a silk suture.[13][14] Ligation of the side branches is also performed to ensure complete stasis.[14]

-

Enoxaparin Administration: Administer enoxaparin sodium or vehicle control subcutaneously at the desired dose and time points (prophylactic or therapeutic).

-

Thrombus Formation and Harvesting: After a predetermined period (e.g., 24 or 48 hours), re-anesthetize the animal and expose the IVC. Excise the thrombosed segment of the IVC.

-

Data Analysis: The primary endpoints are the weight and length of the formed thrombus.[14] Histological analysis of the thrombus and vein wall can also be performed.

III. Assessment of Anticoagulant Efficacy: Anti-Factor Xa Assay

This assay measures the inhibitory effect of enoxaparin on Factor Xa, providing a quantitative measure of its anticoagulant activity.

Materials:

-

Blood collection tubes with 3.2% sodium citrate

-

Centrifuge

-

Chromogenic anti-Factor Xa assay kit

-

Microplate reader

Procedure:

-

Blood Collection: At 3-4 hours following subcutaneous enoxaparin administration, collect blood via cardiac puncture or from the retro-orbital sinus into citrate tubes.[9]

-

Plasma Preparation: Immediately centrifuge the blood at 2000 x g for 15 minutes to obtain platelet-poor plasma.

-

Assay Performance: Perform the anti-Xa assay according to the manufacturer's instructions. This typically involves incubating the plasma sample with a known amount of excess Factor Xa. The residual Factor Xa activity is then measured using a chromogenic substrate. The color intensity is inversely proportional to the enoxaparin concentration.[15]

-

Data Analysis: Calculate the anti-Xa activity (in IU/mL) by comparing the absorbance of the sample to a standard curve generated with known concentrations of enoxaparin.

IV. Assessment of Bleeding Risk: Mouse Tail Bleeding Time

This assay is a common method to evaluate the potential for increased bleeding as a side effect of anticoagulant therapy.

Materials:

-

Mouse restrainer

-

Scalpel or sharp blade

-

Beaker with saline (37°C)

-

Filter paper

-

Timer

Procedure:

-

Animal Restraint: Gently restrain the mouse, allowing the tail to be accessible.

-

Tail Transection: Using a sharp scalpel, transect 3 mm of the distal tail tip.

-

Bleeding Measurement: Immediately immerse the tail in the pre-warmed saline and start the timer.

-

Endpoint: Record the time until bleeding ceases for at least 30 seconds. Blot the tail tip on filter paper to confirm cessation of bleeding. A cut-off time (e.g., 20 minutes) should be established to prevent excessive blood loss.

-

Data Analysis: Compare the bleeding time of enoxaparin-treated mice to that of vehicle-treated controls.

Mandatory Visualizations

References

- 1. What is the mechanism of Enoxaparin Sodium? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacotherapy Update - Enoxaparin Clinical Pearl [clevelandclinicmeded.com]

- 5. Lovenox (enoxaparin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 6. Once-daily vs. twice-daily dosing of enoxaparin for the management of venous thromboembolism: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The low molecular weight heparin enoxaparin reduces infarct size in a rat model of temporary focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The antithrombotic activity and pharmacokinetics of enoxaparine, a low molecular weight heparin, in humans given single subcutaneous doses of 20 to 80 mg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ferric Chloride-induced Murine Thrombosis Models [jove.com]

- 11. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Inferior Vena Cava (IVC) Stasis/Ligation Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Effect of unfractionated heparin and a low molecular weight heparin (enoxaparin) on coagulant activity of cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental protocols for Enoxaparin sodium in animal models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for utilizing Enoxaparin sodium in various animal models to study its effects on thrombosis, inflammation, and cancer. The protocols are designed to offer a starting point for researchers to adapt to their specific experimental needs.

I. Anti-Thrombotic Effects of Enoxaparin Sodium

A. Deep Vein Thrombosis (DVT) Model in Mice (Inferior Vena Cava Stenosis)

This model mimics venous thrombosis initiated by blood flow disturbances.

Experimental Protocol:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Anesthesia: Administer an appropriate anesthetic cocktail (e.g., ketamine/xylazine) intraperitoneally.

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the inferior vena cava (IVC).

-

Carefully dissect the IVC from the surrounding tissues.

-

To induce stenosis, place a 30-gauge needle alongside the IVC and tie a 5-0 silk suture around both the IVC and the needle.

-

Carefully remove the needle, leaving the suture to create a stenosis of the IVC.[1]

-

Close the abdominal incision in layers.

-

-

Enoxaparin Sodium Administration:

-

Administer Enoxaparin sodium subcutaneously at a prophylactic dose. A common dose used in mice is 1 mg/kg.[2]

-

The first dose can be administered either pre- or post-surgery depending on the study design.

-

-

Thrombus Assessment:

Quantitative Data:

| Treatment Group | Animal Model | Enoxaparin Sodium Dose | Outcome Measure | Result | Reference |

| Control (Saline) | Mice (C57BL/6) | N/A | Thrombus Weight (mg) | ~10-12 mg | [2] |

| Enoxaparin | Mice (C57BL/6) | 1 mg/kg SC | Thrombus Weight (mg) | Significant reduction | [2] |

Experimental Workflow:

Workflow for the murine deep vein thrombosis model.

II. Anti-Inflammatory Effects of Enoxaparin Sodium

A. Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation.

Experimental Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

-

Grouping: Divide animals into control, Enoxaparin-treated, and standard drug (e.g., Diclofenac sodium) groups.

-

Drug Administration:

-

Administer Enoxaparin sodium intraperitoneally (IP) at the desired dose (e.g., 200 mcg/kg) 30 minutes before carrageenan injection.[4]

-

Administer the vehicle (e.g., normal saline) to the control group.

-

Administer the standard anti-inflammatory drug to the positive control group.

-

-

Induction of Edema:

-

Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[4]

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Quantitative Data:

| Treatment Group | Animal Model | Enoxaparin Sodium Dose | Outcome Measure | Result | Reference |

| Control (Saline) | Rat | N/A | Paw Edema Inhibition (%) | 0% | [4] |

| Enoxaparin | Rat | 200 mcg/kg IP | Paw Edema Inhibition at 3h (%) | 66% | [4] |

| Diclofenac Sodium | Rat | 25 mg/kg | Paw Edema Inhibition at 3h (%) | 78% | [4] |

Experimental Workflow:

Workflow for the carrageenan-induced paw edema model.

III. Anti-Cancer Effects of Enoxaparin Sodium

A. Colon Cancer Liver Metastasis Model in Mice

This model is used to study the effect of Enoxaparin on the metastatic spread of colon cancer cells to the liver.

Experimental Protocol:

-

Animal Model: Immunocompromised mice (e.g., BALB/c or nude mice).

-

Cell Line: Murine colon carcinoma cells (e.g., MCA38).

-

Tumor Cell Injection:

-

Anesthetize the mice.

-

Perform a laparotomy to expose the portal vein.

-

Inject tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) directly into the portal vein.

-

Close the incision.

-

-

Enoxaparin Sodium Administration:

-